4,4'-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) is a complex organic compound known for its unique chemical structure and properties This compound is part of the Schiff base family, characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) typically involves the condensation reaction between 4-iodoaniline and 4,4’-methanediylbis(2-formylphenol) in the presence of a suitable solvent such as methanol. The reaction is usually carried out at room temperature, and the product is obtained as a precipitate, which is then filtered and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine group (C=N) can be reduced to an amine (C-N) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is frequently used for reducing the imine group.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions involving the iodine atoms.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,4’-methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) is largely dependent on its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and redox reactions, while the imine group can interact with nucleophiles. The iodine atoms can also engage in halogen bonding, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol
Uniqueness
4,4’-Methanediylbis(2-{(E)-[(4-iodophenyl)imino]methyl}phenol) is unique due to the presence of iodine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it particularly useful in applications requiring specific electronic and steric properties.
Eigenschaften
Molekularformel |
C27H20I2N2O2 |
---|---|
Molekulargewicht |
658.3 g/mol |
IUPAC-Name |
4-[[4-hydroxy-3-[(4-iodophenyl)iminomethyl]phenyl]methyl]-2-[(4-iodophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C27H20I2N2O2/c28-22-3-7-24(8-4-22)30-16-20-14-18(1-11-26(20)32)13-19-2-12-27(33)21(15-19)17-31-25-9-5-23(29)6-10-25/h1-12,14-17,32-33H,13H2 |
InChI-Schlüssel |
ROMLVRALZAYONQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)I)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.